molecular formula C11H11N3O2 B2747060 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone CAS No. 2034400-37-6

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone

Cat. No. B2747060
CAS RN: 2034400-37-6
M. Wt: 217.228
InChI Key: ZELXLHMOUFGFLZ-UHFFFAOYSA-N
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Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrazolopyrazine derivatives and has been found to exhibit various biological activities.

Scientific Research Applications

Pharmaceutical Research

This compound, due to its structural complexity and the presence of both a pyrazine and a furan moiety, may serve as a precursor or an intermediate in the synthesis of various pharmaceutical agents. The furan ring, in particular, is a common feature in many drugs due to its ability to engage in diverse chemical reactions, enhancing the pharmacokinetic properties of the compounds .

Agricultural Chemistry

Furan derivatives have been explored for their potential use as agricultural fungicides or nematocides. The reactivity of the furan ring allows for the creation of compounds that can disrupt the life cycle of various pests and pathogens, providing a sustainable alternative to traditional chemicals .

Material Science

The compound’s unique structure could be utilized in the development of novel materials, such as fluorescent materials for bioimaging or organic light-emitting diodes (OLEDs). The conjugated system within the furan and pyrazine rings could be key to these applications .

Organic Synthesis

As a building block in organic synthesis, this compound could be used to construct more complex molecules. Its reactive sites allow for various transformations, including nucleophilic additions and electrophilic aromatic substitutions, which are fundamental in synthetic chemistry .

Catalysis

The furan moiety can act as a ligand in catalytic systems, potentially improving the efficiency of certain reactions. This application could be particularly relevant in the development of environmentally friendly catalytic processes .

Biorefinery

In the context of biorefineries, furan derivatives are valuable as they can be derived from biomass. This compound could play a role in the conversion of biomass into valuable chemicals, contributing to the sustainability of chemical manufacturing .

Analytical Chemistry

Due to its potential fluorescence, this compound might be used as a probe or a reagent in analytical techniques. It could help in the detection and quantification of various substances, enhancing the sensitivity of analytical methods .

Polymer Chemistry

The furan ring can be a component in the synthesis of polymers, offering the possibility of creating new types of biodegradable plastics or resins. This aligns with the growing need for sustainable materials in the industry .

properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(10-2-1-7-16-10)13-5-6-14-9(8-13)3-4-12-14/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELXLHMOUFGFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone

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